5alpha-Poriferastane
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Overview
Description
5alpha-poriferastane is a poriferastane.
Scientific Research Applications
Metabolic Transformations in Microorganisms
- In microorganisms like Ochromonas malhamensis, 5alpha-Poriferastane-related compounds are transformed into sterols such as brassicasterol and poriferasterol, demonstrating the organism's ability to rearrange sterol structures and introduce specific bonds into sterol side chains (Adler & Patterson, 1976).
Drug-Induced Enzyme Activity Modification
- Certain drugs, like phenobarbital, can modify enzyme activities related to the metabolism of 5alpha-derivatives of steroids, demonstrating a connection between drug-induced enzyme modifications and disorders like acute intermittent porphyria (Kappas et al., 1977).
Natural Product Isolation
- 5alpha-Poriferastane derivatives have been isolated from natural sources such as the seeds of Trichosanthes kirilowii MAXIM, showing the occurrence of these compounds in nature and their potential for pharmacological uses (Kimura et al., 1995).
Molecular Cloning and Regulation Studies
- Studies on enzymes like hydroxysteroid sulfotransferase (SULT2A1) involved in the metabolism of 5alpha-androstenone, a compound related to 5alpha-Poriferastane, help understand the genetic and molecular basis of traits like boar taint in pork, providing insights into animal breeding and genetics (Sinclair et al., 2006).
Radical Synthesis Methodologies
- Innovative methodologies, such as stereoselective radical cascade cyclization, have been applied to synthesize 5alpha-pregnanes, a class of compounds including 5alpha-Poriferastane, providing new avenues for synthetic organic chemistry (Zoretic et al., 1998).
Bioactive Substance Research
- Research into marine sponges has highlighted the potential of 5alpha-Poriferastane-related compounds as sources of bioactive natural substances, pointing towards applications in pharmaceutical drug development (Perdicaris et al., 2013).
properties
Molecular Formula |
C29H52 |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22+,23-,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
GKBHKNPLNHLYHT-OHWAHKCESA-N |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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